8-Bromo-2,4-dimethoxy-1,5-naphthyridine
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Overview
Description
8-Bromo-2,4-dimethoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are characterized by a fused system of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dimethoxy-1,5-naphthyridine typically involves the bromination of 2,4-dimethoxy-1,5-naphthyridine. One common method is the reaction of 2,4-dimethoxy-1,5-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 8-position of the naphthyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,4-dimethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cross-Coupling: Palladium catalysts and ligands are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine, while cross-coupling reactions can produce various biaryl compounds.
Scientific Research Applications
8-Bromo-2,4-dimethoxy-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer.
Material Science: The compound is explored for its potential use in organic electronics and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of naphthyridine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dimethoxy-1,5-naphthyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to DNA, thereby interfering with cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-1,5-naphthyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromo-1,5-naphthyridine: Similar structure but lacks the methoxy groups, affecting its electronic properties and reactivity.
8-Bromo-2-methoxy-1,5-naphthyridine: Contains only one methoxy group, leading to different steric and electronic effects.
Uniqueness
8-Bromo-2,4-dimethoxy-1,5-naphthyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and electronic properties.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
8-bromo-2,4-dimethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-7-5-8(15-2)13-9-6(11)3-4-12-10(7)9/h3-5H,1-2H3 |
InChI Key |
QJDQDVIUCFNCLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C(C=CN=C12)Br)OC |
Origin of Product |
United States |
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